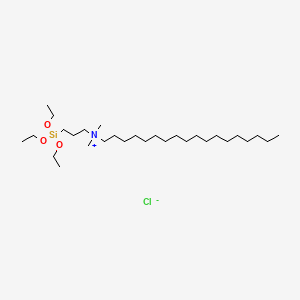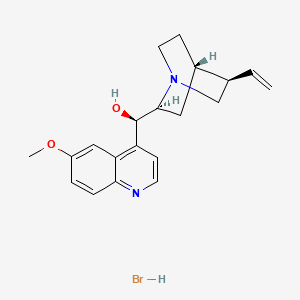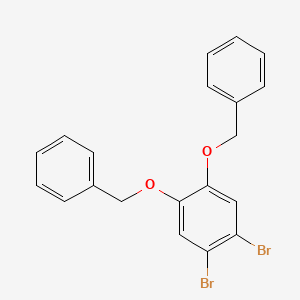
2,3-Diethoxybenzaldehyde
Vue d'ensemble
Description
2,3-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,3-Diethoxybenzaldehyde consists of a benzene ring substituted with two ethoxy groups at the 2nd and 3rd positions and a formyl group at the 1st position .
Chemical Reactions Analysis
One study mentions the use of a similar compound, 2,3-dihydroxybenzaldehyde, in the Suzuki–Miyaura cross-coupling reaction under microwave irradiation . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of organic compounds.
Physical And Chemical Properties Analysis
2,3-Diethoxybenzaldehyde is a crystalline substance with a boiling point of 137 °C at 12 mmHg and a melting point of 48-52 °C . It has a density of 1.07 g/mL at 25 °C .
Applications De Recherche Scientifique
Medicine: Antifungal Applications
2,3-Diethoxybenzaldehyde: has been identified to possess antifungal properties. It functions as part of redox-active benzaldehydes that target cellular antioxidation . This compound could act as a chemosensitizing agent, potentially enhancing the efficacy of conventional antifungal drugs. Its role in medicine could be pivotal in developing new treatments for fungal infections.
Agriculture: Plant Protection
In agriculture, the antifungal activity of 2,3-Diethoxybenzaldehyde could be utilized to protect crops from fungal pathogens . By inhibiting the growth of harmful fungi, it can contribute to the health and yield of agricultural produce, ensuring food security and sustainability.
Materials Science: Schiff Base Formation
2,3-Diethoxybenzaldehyde: is used in the synthesis of Schiff bases, which are valuable in materials science . These compounds have applications in creating new materials with potential uses in electronics, coatings, and as catalysts in various chemical reactions.
Environmental Science: Antioxidation
The antioxidative properties of 2,3-Diethoxybenzaldehyde make it a candidate for environmental applications, particularly in processes that require redox reactions . Its ability to function in cellular antioxidation can be harnessed in environmental biotechnology research.
Cosmetics: Bioactive Ingredient
The antifungal and antioxidative characteristics of 2,3-Diethoxybenzaldehyde may find applications in the cosmetics industry as a bioactive ingredient . It could contribute to the development of skincare products that protect against fungal infections and oxidative stress.
Mécanisme D'action
Target of Action
2,3-Diethoxybenzaldehyde primarily targets the cellular antioxidation system . This system is crucial for maintaining the redox balance within cells and protecting them from oxidative stress. The compound’s action involves agonism at serotonin 5-HT2A receptors , affecting cognitive and behavioral processes .
Mode of Action
The compound interacts with its targets by disrupting the cellular antioxidation system . It does this by acting as a redox-active compound, destabilizing the redox homeostasis within the cell . This disruption can lead to oxidative stress, which can inhibit microbial growth .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress response pathway . When 2,3-Diethoxybenzaldehyde disrupts the cellular antioxidation system, it leads to an increase in oxidative stress. This can affect various downstream processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary result of 2,3-Diethoxybenzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system and increasing oxidative stress, the compound can inhibit the growth of fungi, including strains of Aspergillus and Penicillium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Diethoxybenzaldehyde. For instance, the compound’s efficacy may be influenced by the presence of other compounds. It has been suggested that 2,3-Diethoxybenzaldehyde could function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides . .
Safety and Hazards
2,3-Diethoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,3-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMCIHCBBHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436534 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diethoxybenzaldehyde | |
CAS RN |
24454-82-8 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)



![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)
